N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride
Description
N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 4 and 5, a morpholinoethylamine side chain, and a phenoxyacetamide backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The benzothiazole moiety is a common pharmacophore in medicinal chemistry, often associated with anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-17-8-9-20-22(18(17)2)24-23(30-20)26(11-10-25-12-14-28-15-13-25)21(27)16-29-19-6-4-3-5-7-19;/h3-9H,10-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANGOVXQSVZEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)COC4=CC=CC=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4,5-Dimethylbenzo[d]thiazol-2-amine
The initial step involves reacting 4,5-dimethylbenzo[d]thiazol-2-amine with 2-chloroethylmorpholine to form the secondary amine intermediate, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-morpholinoethylamine. This reaction typically employs a polar aprotic solvent (e.g., dimethylformamide) and an inorganic base (e.g., potassium carbonate) to facilitate nucleophilic substitution.
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | K2CO3 (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 12–16 hours |
| Yield | 65–72% |
Excess 2-chloroethylmorpholine (1.2 equiv) ensures mono-alkylation while minimizing tertiary amine byproducts. Post-reaction purification via silica gel chromatography (eluent: 9:1 dichloromethane/methanol) isolates the secondary amine.
Acylation with Phenoxyacetyl Chloride
The secondary amine undergoes acylation with phenoxyacetyl chloride to form the acetamide. This step utilizes a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or direct acylation under Schotten-Baumann conditions.
Comparative Acylation Methods:
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| EDCI/HOBt Coupling | DCM, RT, 18 hours | 78% | 95% |
| Direct Acylation | THF, TEA (3 equiv), 0°C to RT | 65% | 88% |
EDCI-mediated coupling in dichloromethane (DCM) at room temperature for 18 hours proves superior, achieving higher yields and purity. The reaction mechanism involves activation of phenoxyacetic acid to its corresponding acyl chloride in situ, followed by nucleophilic attack by the secondary amine’s nitrogen.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrogen chloride (HCl) gas in anhydrous diethyl ether to precipitate the hydrochloride salt. Critical parameters include slow addition of HCl to avoid local overheating and rigorous drying under vacuum.
Salt Formation Data:
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| HCl Concentration | 4.0 M in dioxane |
| Temperature | 0–5°C |
| Yield | 92% |
Mechanistic Insights and Side Reactions
Alkylation Mechanism
The alkylation proceeds via an SN2 mechanism, where the amine’s lone pair attacks the electrophilic carbon of 2-chloroethylmorpholine. Potassium carbonate neutralizes the generated HCl, shifting the equilibrium toward product formation. Competing side reactions include over-alkylation (yielding tertiary amines) and hydrolysis of the morpholine ring under acidic conditions.
Acylation Dynamics
Phenoxyacetyl chloride’s electrophilic carbonyl carbon reacts with the secondary amine’s nucleophilic nitrogen, forming the acetamide bond. EDCI enhances reactivity by converting the carboxylic acid to an active ester intermediate, reducing side reactions like O-acylation.
Optimization and Troubleshooting
Solvent Selection for Alkylation
Comparative solvent screening reveals DMF’s superiority over acetonitrile or toluene due to its high polarity, which stabilizes the transition state and solubilizes inorganic bases.
| Solvent | Yield | Reaction Time |
|---|---|---|
| DMF | 72% | 12 hours |
| Acetonitrile | 58% | 18 hours |
| Toluene | 45% | 24 hours |
Purification Challenges
The hydrochloride salt’s hygroscopic nature necessitates storage under anhydrous conditions. Recrystallization from ethanol/water (4:1) improves crystallinity, yielding needle-like crystals with >99% purity.
Characterization and Analytical Data
Spectral Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 minutes.
Scale-Up Considerations and Industrial Relevance
Large-scale synthesis (≥1 kg) requires:
- Continuous HCl gas addition systems to control exothermic salt formation.
- Recycling of DMF via vacuum distillation to reduce costs.
- Implementation of quality-by-design (QbD) principles to optimize critical process parameters (CPPs).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 μg/mL against various pathogens .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Molecular docking studies have indicated favorable binding interactions with COX-2, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) .
Antitumor Activity
Research on similar benzothiazole derivatives has demonstrated moderate to high inhibitory effects against various cancer cell lines, including breast cancer cells. The mechanism of action may involve modulation of signaling pathways related to cell proliferation .
Case Studies
Several studies highlight the therapeutic potential of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride:
- A study evaluated its ability to inhibit COX-2, demonstrating significant anti-inflammatory effects in vitro.
- Another investigation focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration for clinical applications.
- Antitumor studies showed that derivatives similar to this compound exhibited substantial growth inhibition in human cancer cell lines, indicating potential utility in cancer therapy.
Mechanism of Action
This compound is unique due to its specific structural features, such as the presence of the morpholinoethyl group and the phenoxyacetamide moiety. Similar compounds include other benzothiazole derivatives, which may have different substituents or functional groups. These compounds are often compared in terms of their biological activity, stability, and synthetic accessibility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be broadly categorized based on core heterocycles (e.g., benzothiazole, triazole) and substituents (e.g., sulfonyl, morpholino). Below is a comparative analysis with compounds from the literature:
Key Differences and Implications
Core Heterocycle :
- The benzothiazole core in the target compound is distinct from the 1,2,4-triazole in analogs [7–15]. Benzothiazoles are electron-deficient aromatic systems, enhancing interactions with biological targets via π-π stacking, whereas triazoles offer hydrogen-bonding capabilities via NH groups .
Substituent Effects: The morpholinoethyl group in the target compound improves aqueous solubility and membrane permeability compared to the sulfonyl or halogenated substituents in analogs [4–15]. This may enhance bioavailability in vivo. The phenoxyacetamide backbone provides conformational flexibility, contrasting with the rigid phenylsulfonyl or halogenated ketone groups in analogs [10–15], which may limit binding to sterically constrained targets.
Spectral and Reactivity Profiles: The absence of C=S or SO₂ groups in the target compound eliminates IR bands in the 1240–1350 cm⁻¹ range, simplifying spectral interpretation compared to compounds [4–15]. The tertiary amine in the morpholino group (δ ~2.5–3.5 ppm in ¹H-NMR) differentiates it from primary/secondary amines in hydrazinecarbothioamides [4–6] .
Research Findings and Limitations
- Synthesis Complexity : The target compound’s synthesis likely involves multi-step alkylation and amidation, similar to methods for triazoles [10–15], but requires precise control to avoid N- vs. O-alkylation side reactions .
- Data Gaps: No cytotoxicity or enzymatic inhibition data are available for the target compound.
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 478.1 g/mol |
| CAS Number | 1215851-38-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit the activity of enzymes involved in critical pathways such as proliferation and apoptosis. It is believed to bind to cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression .
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance, compounds similar to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride have been tested against various cancer cell lines including A549 (lung cancer), HCC827, and NCI-H358. The results indicated that these compounds could effectively inhibit cell proliferation in both two-dimensional (2D) and three-dimensional (3D) culture systems .
Efficacy Data:
| Compound | Cell Line | IC (μM) - 2D | IC (μM) - 3D |
|---|---|---|---|
| 5 | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| 8 | NCI-H358 | 4.01 ± 0.95 | 16.00 ± 9.38 |
These findings suggest that the compound has a promising profile for further development as an antitumor agent.
Antimicrobial Activity
In addition to its antitumor effects, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it exhibits potent antibacterial effects against Staphylococcus aureus and Escherichia coli, making it a candidate for further exploration in antimicrobial therapy.
Case Studies
A notable case study involved the evaluation of several benzothiazole derivatives, including N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride, where researchers assessed their cytotoxic effects on human lung cancer cell lines using MTS cytotoxicity assays. The study highlighted the importance of structural modifications in enhancing biological efficacy while minimizing toxicity to normal cells .
Q & A
Basic: What are the standard synthesis protocols for this compound, and how is purity validated?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of a thiourea derivative with α-halo ketones or esters under reflux conditions (e.g., glacial acetic acid, 2–5 hours) .
- Step 2: Introduction of the morpholinoethyl group via nucleophilic substitution or amide coupling, often using carbodiimide-based coupling agents .
- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Purity Validation: - TLC Monitoring: Hexane:ethyl acetate (9:1 or 8:2) to track reaction progress .
- Spectroscopy: ¹H/¹³C NMR for structural confirmation (e.g., δ ~2.5–3.5 ppm for morpholine protons; δ ~160–180 ppm for carbonyl carbons) .
- Mass Spectrometry: HRMS or ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+2]⁺) .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR: Essential for verifying substituent positions and stereochemistry. For example:
- IR Spectroscopy: Confirms amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~750–800 cm⁻¹) .
- Mass Spectrometry: Detects molecular ion fragments (e.g., m/z 473 [M+2]⁺ in ) and validates elemental composition .
Advanced: How can researchers resolve discrepancies in NMR or MS data across studies?
Answer:
Contradictions may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Standardized Conditions: Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and report solvent peaks .
- Cross-Validation: Compare data with structurally analogous compounds (e.g., ’s 8c vs. 8d for methyl vs. dichloro substituent effects) .
- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling patterns .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilic substitution efficiency .
- Catalyst Screening: Use DMAP or HOBt for amide couplings to reduce side reactions .
- Temperature Control: Reflux conditions (80–100°C) for cyclization steps; lower temps (0–25°C) for acid-sensitive intermediates .
- Workup Adjustments: Quench reactions with ice-water to precipitate crude products, reducing losses during extraction .
Basic: How is the compound’s biological activity assessed in preclinical studies?
Answer:
- In Vitro Assays:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., halogenation at the benzothiazole ring) to enhance potency .
Advanced: How can computational methods guide SAR studies for this compound?
Answer:
- Molecular Docking: Use AutoDock or Schrödinger to predict binding modes with targets (e.g., EGFR or PARP) .
- MD Simulations: Assess stability of ligand-target complexes over 50–100 ns trajectories .
- QSAR Modeling: Corrogate electronic (Hammett σ) or steric (Taft Eₛ) parameters with bioactivity data to design derivatives .
Advanced: What are the limitations of current synthetic routes, and how can they be addressed?
Answer:
- Low Yields: reports 21–33% yields for similar compounds. Improve via:
- Scalability Issues: Replace hazardous solvents (e.g., toluene) with green alternatives (e.g., cyclopentyl methyl ether) .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal Stability: Degrades above 150°C (DSC/TGA analysis recommended) .
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the benzothiazole moiety .
- Hydrolysis Risk: Avoid aqueous buffers at pH >8 to prevent amide bond cleavage .
Advanced: How do electronic effects of substituents influence bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., –NO₂, –Cl): Enhance binding to electrophilic enzyme pockets (e.g., ’s 4-fluorophenyl derivative) .
- Electron-Donating Groups (e.g., –OCH₃): Improve solubility but may reduce target affinity .
- Morpholine Ring: Enhances blood-brain barrier penetration via H-bonding with transporters .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
